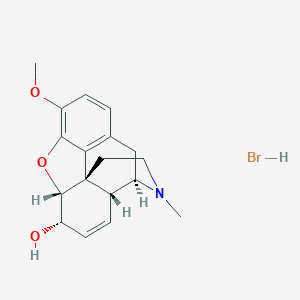

Codeine hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

125-25-7 |

|---|---|

Molecular Formula |

C18H22BrNO3 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |

InChI |

InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |

InChI Key |

XOXNTPXYPCJBHI-FFHNEAJVSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |

Other CAS No. |

125-25-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Historical Perspectives in Codeine Hydrobromide Research

Early Isolation and Structural Postulation of Codeine

The journey into the chemistry of codeine began in the 19th century, a period of significant advancement in the isolation of active principles from plant matter. Morphine had been isolated from opium by Friedrich Sertürner around 1804, marking a pivotal moment in alkaloid chemistry. scielo.brresearchgate.net Following this, French chemist Pierre-Jean Robiquet, who was working on refining morphine extraction processes, successfully isolated another alkaloid from opium in 1832. scielo.brwikipedia.org He named this new compound "codeine," derived from the Greek word for "poppy head" (κώδεια). wikipedia.org Robiquet's work was a crucial step, distinguishing codeine as a separate entity from the more abundant morphine. wikipedia.orgnih.gov

While the compound was isolated, its exact chemical makeup and structure remained a subject of investigation for many years. In 1853, Thomas Anderson was able to determine the correct elemental composition of codeine. wikipedia.org However, the complex pentacyclic structure of the molecule proved a formidable challenge. It was not until 1925 that J. M. Gulland and Robert Robinson proposed the correct chemical structure of codeine, a feat that was later confirmed. wikipedia.orgnih.govnih.govresearchgate.net This structural elucidation was a landmark achievement, providing the foundational understanding of the molecule's architecture. The final confirmation of this proposed structure through total synthesis was achieved by Marshall Gates and Gilg Tschudi in 1952. unodc.orgthieme-connect.comunodc.org The stereochemical configuration was further solidified by X-ray crystallography studies, with the first crystal structure of a codeine salt being reported in 1954. wikipedia.org

Table 1: Key Milestones in the Isolation and Structural Elucidation of Codeine

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1832 | Isolation of Codeine | Pierre-Jean Robiquet | Identified codeine as a distinct alkaloid from opium. scielo.brwikipedia.org |

| 1853 | Determination of Correct Composition | Thomas Anderson | Established the empirical formula of codeine. wikipedia.org |

| 1925 | Postulation of Chemical Structure | J. M. Gulland and R. Robinson | Proposed the correct pentacyclic structure of codeine. wikipedia.orgnih.govnih.gov |

| 1952 | First Total Synthesis | Marshall Gates and Gilg Tschudi | Confirmed the proposed chemical structure through synthesis. unodc.orgthieme-connect.com |

| 1954 | First Crystal Structure Determination | - | Provided definitive three-dimensional structural evidence. wikipedia.org |

Evolution of Codeine Derivatives Research Prior to Specific Hydrobromide Mentions

Following the isolation and initial characterization of codeine, researchers began to explore its chemical reactivity and the potential for creating new derivatives. This work was part of a broader effort in the late 19th and early 20th centuries to modify natural alkaloids like morphine and codeine to create semi-synthetic compounds with potentially different properties. nih.gov The focus was often on altering the functional groups of the codeine molecule to observe the impact on its chemical nature.

This era of research, primarily centered in Germany, led to the synthesis of several notable codeine derivatives. nih.gov These early modifications paved the way for a large class of opioids. Key examples from this period include:

Dihydrocodeine , developed in 1908. wikipedia.org This compound is formed by the hydrogenation of the double bond in the main chain of the codeine molecule. researchgate.net

Oxycodone , first synthesized in 1916 from thebaine, another opium alkaloid. wikipedia.org

Hydrocodone (also known as dihydrocodeinone), first synthesized in 1920 by Carl Mannich and Helene Löwenheim. wikipedia.org

These early semi-synthetic efforts demonstrated that the morphinan (B1239233) skeleton was amenable to chemical modification, leading to a wide array of new compounds. researchgate.netsoton.ac.uk Research also included the creation of halogenated derivatives, such as 1-bromocodeine, which was reported by Speyer and Rosenfeld in 1925 through the use of hydrogen bromide. nih.gov These activities highlight a period of intensive investigation into the chemical possibilities of the codeine structure, predating detailed studies on its specific salt forms like hydrobromide.

Historical Development of Codeine Hydrobromide as a Distinct Chemical Entity

While various codeine salts, including the hydrochloride and phosphate, were prepared and used soon after the alkaloid's discovery, the specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature. wikipedia.org However, its existence as a known chemical entity is confirmed through its use in later, more advanced chemical research.

A pivotal moment in the specific study of this compound came in the mid-20th century with the application of X-ray crystallography to determine the precise three-dimensional structure of complex molecules. In 1955, a detailed paper was published on the crystal and molecular structure of This compound dihydrate . This research was undertaken to directly establish the stereochemical configuration of the codeine molecule, independent of interpretations from chemical reactions. The use of the hydrohalide salt, in this case, the hydrobromide, was instrumental in simplifying the crystallographic analysis.

More recent scientific literature confirms the continued relevance of this compound as a distinct chemical compound. For instance, a 2010 patent concerning the efficient synthesis of morphine and codeine lists this compound and its dihydrate form among the known derivatives. google.com Furthermore, a 2023 review on morphinan alkaloid transformations describes the reaction of this compound under Mitsunobu conditions, demonstrating its utility as a starting material or reactant in modern organic synthesis. mdpi.com This indicates that this compound is not just a simple salt, but a specific chemical entity with defined properties and applications in advanced chemical synthesis.

Key Milestones in Morphinan Alkaloid Research Informing this compound Chemistry

The scientific understanding of this compound is deeply rooted in the broader history of morphinan alkaloid chemistry. The study of morphine, the parent compound of the class, provided the essential foundation for all subsequent research.

Table 2: Foundational Milestones in Morphinan Alkaloid Research

| Year | Milestone | Researcher(s) | Significance for this compound Chemistry |

|---|---|---|---|

| 1804 | Isolation of Morphine | Friedrich Sertürner | The beginning of alkaloid chemistry and the study of the morphinan skeleton. researchgate.netnih.gov |

| 1881 | First Synthesis of Codeine from Morphine | Louis Édouard Grimaux | Demonstrated the chemical relationship between morphine and codeine (codeine as the methyl ether of morphine). elsevier.es |

| 1914 | Synthesis of the First Opioid Antagonist | Julius Pohl | Pohl's synthesis of N-allylnorcodeine was an early step in understanding structure-activity relationships at opioid receptors. nih.gov |

| 1925 | Structure of Morphine and Codeine Proposed | J. M. Gulland and R. Robinson | Provided the correct two-dimensional structure, essential for understanding chemical reactivity. nih.govnih.govresearchgate.net |

| 1952 | First Total Synthesis of Morphine and Codeine | Marshall Gates and Gilg Tschudi | Unequivocally confirmed the Robinson structure and opened the door to synthetic variations. unodc.orgthieme-connect.comunodc.org |

| 1955 | X-ray Crystallography of this compound | Mackay and Hodgkin | Confirmed the three-dimensional stereochemical structure of the codeine molecule. |

| 1980s | NIH Opiate Total Synthesis | Kenner C. Rice | Developed a practical, large-scale synthetic route to morphine, codeine, and their enantiomers, freeing research from reliance on natural sources. nih.govumich.edu |

| 2010s | Elucidation of Opioid Receptor Crystal Structures | - | Provided high-resolution insights into how morphinan ligands bind to their biological targets, informing the design of new derivatives. nih.govmdpi.com |

The initial isolation of morphine set the stage for the entire field. researchgate.netnih.gov The subsequent elucidation of the structures of morphine and codeine by Gulland and Robinson was a monumental step, allowing chemists to think rationally about chemical modifications. nih.govnih.govresearchgate.net The total synthesis by Gates and Tschudi was the ultimate proof of this structure and demonstrated that these complex natural products could be constructed in the laboratory. unodc.orgunodc.org The development of the "NIH Opiate Total Synthesis" by Dr. Kenner C. Rice provided a practical method to produce these alkaloids synthetically, which was crucial for in-depth pharmacological studies and the development of new derivatives without being limited by the supply from the opium poppy. nih.govumich.edu These collective advancements in the chemistry of the morphinan ring system provided the fundamental knowledge required to prepare, characterize, and understand the chemical nature of specific salts like this compound.

Structural Elucidation and Conformational Analysis Research of Codeine Hydrobromide

Crystallographic Studies of Codeine Hydrobromide Dihydrate

The crystal structure of this compound dihydrate was first determined in 1955 by J. M. Lindsey and W. H. Barnes. iucr.org Their work, based on two-dimensional electron-density projections, established that the compound crystallizes in the orthorhombic space group P212121, with four molecules per unit cell. iucr.org The initial study reported the unit-cell dimensions as a = 13.10 Å, b = 20.83 Å, and c = 6.83 Å. iucr.org

A significant refinement of this structure was published in 1962 by G. Kartha, F. R. Ahmed, and W. H. Barnes. iucr.orgcanada.ca This later study utilized complete three-dimensional intensity data and advanced computational methods, which were not available for the original analysis. iucr.org The refinement led to more precise measurements of the cell dimensions, confirming the earlier findings while improving accuracy. iucr.org

| Parameter | Lindsey & Barnes (1955) iucr.org | Kartha, Ahmed & Barnes (1962) iucr.org |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| Unit Cell Dimension (a) | 13.10 Å | 13.089 ± 0.010 Å |

| Unit Cell Dimension (b) | 20.83 Å | 20.825 ± 0.015 Å |

| Unit Cell Dimension (c) | 6.83 Å | 6.808 ± 0.005 Å |

Establishment of Absolute Configuration of the Codeine Molecule

A pivotal achievement of the 1962 refinement study by Kartha, Ahmed, and Barnes was the definitive establishment of the absolute configuration of the codeine molecule. iucr.orgcanada.ca This was accomplished by taking advantage of the anomalous scattering of Cu Kα radiation by the heavy bromine atom present in the crystal lattice. iucr.org By analyzing the small differences in the intensities of Friedel pairs of reflections (hkl and hkl), the researchers could unambiguously determine the true, three-dimensional arrangement of the atoms in space. iucr.org This experimental confirmation was crucial as it validated the stereochemical configuration that had been previously deduced from extensive chemical degradation and synthesis studies. iucr.org

Analysis of Molecular Conformations in the Crystalline State

The crystallographic studies revealed the rigid, T-shaped conformation characteristic of the morphinan (B1239233) class of alkaloids. preprints.org The molecule consists of a five-ring system where the piperidine (B6355638) and cyclohexenol (B1201834) rings adopt chair and boat conformations, respectively. iucr.org The 1955 study by Lindsey and Barnes provided the first measurements of intramolecular bond lengths and angles, with estimated standard deviations of 0.06 Å for bond lengths and 6° for bond angles. iucr.org For instance, C-C single bonds were found to range from 1.47 Å to 1.63 Å, while the aromatic C-C bonds averaged 1.37 Å. iucr.org The three-dimensional refinement in 1962 provided a more accurate picture of this conformation, solidifying the understanding of the molecule's spatial arrangement within the crystal. iucr.org

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks within this compound Crystal Lattices

The crystal structure of this compound dihydrate is stabilized by an extensive network of intermolecular hydrogen bonds. iucr.org The two water molecules of hydration play a central role in connecting the codeine cations and bromide anions. iucr.org The nitrogen atom of the piperidine ring is protonated and forms a hydrogen bond with a water molecule, which in turn is bonded to the bromide ion. Another key interaction involves the hydroxyl group at the C6 position of the codeine molecule, which also participates in the hydrogen-bonding scheme. iucr.org In the initial study, a notable intermolecular distance of 2.83 Å was measured between the hydroxyl group of one codeine molecule and the nitrogen atom of a neighboring molecule, indicating a significant interaction that links the molecules into a cohesive three-dimensional framework. iucr.org These interactions dictate the molecular packing and are fundamental to the stability of the crystalline solid.

Comparative Structural Analysis with Other Codeine Salts and Morphine Analogs

The crystal structure of this compound dihydrate provides a valuable reference for comparison with other codeine salts and related morphine analogs. A systematic study of morphinanes, including codeine monohydrate and codeine hydrochloride, shows that these compounds also tend to crystallize in the orthorhombic P212121 space group, highlighting a strong packing preference for this class of molecules. researchgate.netacs.org

However, the specific hydrogen bonding networks differ based on the counterion and the degree of hydration. researchgate.net In codeine hydrochloride, the chloride ion serves as the primary hydrogen bond acceptor, analogous to the bromide ion in the hydrobromide salt. researchgate.netacs.org In the monohydrate form, the water molecule creates a different bridging pattern, forming an O3···H−O−H···O2 bridge within a single codeine molecule, while also participating in chains of O3−H···N linked molecules that connect adjacent codeine units. researchgate.net

Pharmacological and Biochemical Mechanism Research of Codeine Hydrobromide

Opioid Receptor Binding Kinetics and Affinities, with Emphasis on Mu-Opioid Receptor

Codeine's interaction with opioid receptors is characterized by a notable preference for the mu (μ)-opioid receptor (MOR), although it also exhibits affinity for delta (δ) and kappa (κ) receptors. nih.govmdpi.com However, codeine itself demonstrates a relatively weak binding affinity for the MOR compared to its primary active metabolite, morphine. wikipedia.orgmhmedical.com This lower affinity is a key aspect of its pharmacological profile, positioning it as a prodrug. wikipedia.orgtga.gov.au

Studies examining the binding affinity of various opioids have consistently shown that morphine binds to the μ-opioid receptor with significantly higher affinity than codeine. mhmedical.comnih.gov The substitution of the phenolic hydroxyl group at position 3 in the morphine molecule with a methoxy (B1213986) group, as is the case in codeine, leads to a decrease in binding affinity at opioid receptors. nih.govnih.gov Research using rat brain homogenates has quantified this difference, revealing that morphine's affinity for the MOR is approximately 200-fold greater than that of codeine. pharmgkb.orgresearchgate.net

Table 1: Binding Affinities of Codeine and Morphine at the Mu-Opioid Receptor

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Codeine | Mu-Opioid Receptor | Weaker affinity |

Prodrug Conversion Dynamics and Metabolite Contributions to Pharmacological Effects

Codeine itself is considered a prodrug, meaning it has weak pharmacological activity in its original form and requires metabolic conversion to a more active compound to exert its primary therapeutic effects. wikipedia.orgtga.gov.au The biotransformation of codeine primarily occurs in the liver and is a critical determinant of its analgesic efficacy. wikipedia.org

The principal pathway for codeine's analgesic action involves its O-demethylation to morphine. tga.gov.aunih.gov This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6. wikipedia.orgwww.gov.uk Morphine is a potent agonist at the μ-opioid receptor, with an affinity that is approximately 200 times greater than that of codeine. pharmgkb.orgnih.gov It is this conversion to morphine that is largely responsible for the analgesic effects observed after codeine administration. tga.gov.aunih.gov

There is some evidence to suggest that codeine-6-glucuronide (B1240514) may also contribute to the analgesic effect, as it has an affinity for μ-opioid receptors. drugbank.com However, the prevailing view is that the conversion to morphine is the most critical step for codeine's analgesic properties. tga.gov.aunih.gov The table below outlines the major metabolites of codeine and their contribution to its pharmacological effects.

Table 2: Major Metabolites of Codeine and their Pharmacological Role

| Metabolite | Enzyme | Percentage of Codeine Dose | Pharmacological Role |

|---|---|---|---|

| Morphine | CYP2D6 | ~5-10% | Primary active metabolite, potent μ-opioid agonist |

| Codeine-6-glucuronide | UGT2B7 | ~70-80% | May have some analgesic activity |

Contribution of Codeine-6-Glucuronide to Receptor Activity

Codeine-6-glucuronide (C6G) is a primary and pharmacologically active metabolite of codeine. ebi.ac.ukwikipedia.org Research indicates that a significant portion, approximately 50-70%, of codeine is metabolized into C6G through conjugation with glucuronic acid, a reaction catalyzed predominantly by the UGT2B7 enzyme. pharmgkb.orgnih.gov This metabolic pathway is distinct from the O-demethylation of codeine to morphine, which accounts for a much smaller fraction of codeine metabolism. ebi.ac.ukpharmgkb.org

Studies involving receptor-binding assays have been conducted to determine the affinity of C6G for various opioid receptors. Research using rat brain homogenates has shown that the receptor affinity of C6G is comparable to that of codeine itself. ebi.ac.ukpharmgkb.org Further investigations into the structure-activity relationships of opioids have revealed that glucuronidation at the 6-hydroxyl position does not diminish, and can sometimes modify, the binding affinity for opioid receptors. Specifically, for compounds like morphine and codeine, conjugation at this position does not negatively impact affinity for the µ-opioid receptor (MOR). nih.gov

Detailed binding studies have elucidated the specific interactions of C6G and related compounds with opioid receptor subtypes. It has been observed that glucuronidation of the 6-hydroxyl group slightly enhances affinity for δ-receptors while reducing affinity for κ-receptors, without significantly altering the strong affinity for µ-receptors. nih.gov This profile suggests that C6G's activity is primarily mediated through the µ-opioid receptor, similar to codeine and morphine. While morphine exhibits a much greater affinity for the µ-opioid receptor (approximately 200-fold higher than codeine), the high circulating concentrations of C6G after codeine administration underscore its importance as a significant active metabolite. pharmgkb.orgnih.gov

The following table presents data from binding affinity studies, comparing C6G with its parent compound and other related opioids.

Table 1: Opioid Receptor Binding Affinities (Ki, µmol/L)

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

|---|---|---|---|

| Codeine | 0.5 | 8.1 | 15 |

| Codeine-6-Glucuronide | 0.8 | 2.8 | > 25 |

| Morphine | 0.0021 | 0.22 | 0.28 |

Data derived from studies on guinea pig cerebral cortex preparations. drugbank.comresearchgate.net

Metabolic Pathways and Pharmacogenomic Research of Codeine Hydrobromide

Hepatic and Extra-hepatic Metabolism Pathways of Codeine

The primary site of codeine metabolism is the liver, though some metabolic activity also occurs in other tissues such as the brain and intestines. pharmgkb.orgwikipathways.org The metabolic fate of codeine is primarily determined by three main pathways: O-demethylation, N-demethylation, and glucuronidation. nih.govfrontiersin.org

O-Demethylation via Cytochrome P450 2D6 (CYP2D6)

A minor but critically important metabolic pathway for codeine is O-demethylation, which is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. frontiersin.orgdrugbank.com This reaction converts codeine into its most active metabolite, morphine, which has a significantly higher affinity for the µ-opioid receptor—approximately 200 times greater than that of codeine itself. pharmgkb.orgcpicpgx.org This pathway accounts for the conversion of about 5-10% of a codeine dose in individuals with normal enzyme function. cpicpgx.orgnih.gov The analgesic effect of codeine is largely attributed to this conversion to morphine. cpicpgx.orgnih.gov

N-Demethylation via Cytochrome P450 3A4 (CYP3A4)

The N-demethylation of codeine to norcodeine is a more significant pathway in terms of the percentage of the drug metabolized, accounting for approximately 10-15% of a given dose. pharmgkb.orgwikipathways.org This metabolic process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. pharmgkb.orgnih.gov Studies have demonstrated a strong correlation between codeine N-demethylation activity and markers of CYP3A4 activity. nih.gov Norcodeine, the product of this pathway, has an affinity for the µ-opioid receptor that is similar to that of codeine. pharmgkb.orgwikipathways.org

Glucuronidation via UDP-Glucuronosyltransferases (UGT2B7, UGT2B4)

The most extensive metabolic pathway for codeine is glucuronidation, which accounts for the metabolism of approximately 50-70% of the drug. pharmgkb.org This process involves the conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G). ebi.ac.ukhmdb.ca The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7 (UGT2B7). pharmgkb.orghmdb.canih.gov Research indicates that UGT2B4 also plays a significant role, showing comparable efficacy to UGT2B7 in the formation of codeine-6-glucuronide. pharmgkb.orgnih.gov C6G is a major metabolite and is considered to have weak analgesic activity. pharmaceutical-journal.comhmdb.ca

Pharmacogenomics of Codeine Metabolism

The genetic makeup of an individual can significantly influence the metabolism of codeine, leading to variations in therapeutic response and the risk of adverse effects. This field of study, known as pharmacogenomics, primarily focuses on polymorphisms in the genes encoding the metabolic enzymes CYP2D6 and UGT2B7. pharmgkb.orgcpicpgx.org

Impact of CYP2D6 Polymorphisms on Metabolic Ratios and Active Metabolite Formation

The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 170 known haplotypes that can affect its metabolic activity. hee.nhs.uk These genetic variations lead to different metabolizer phenotypes, which in turn affect the conversion of codeine to morphine. medsafe.govt.nzwww.gov.uk

Individuals can be categorized into several metabolizer groups based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles of the CYP2D6 gene. nih.gov As a result, they have a limited ability to convert codeine to morphine, which can lead to a lack of analgesic effect. nih.govwww.gov.uk The prevalence of PMs is estimated to be around 7-10% in Caucasian populations. www.gov.uk

Intermediate Metabolizers (IMs): These individuals have decreased CYP2D6 enzyme activity. sonicgenetics.com.au

Extensive Metabolizers (EMs): This group has normal CYP2D6 enzyme function and typically converts about 5-15% of a codeine dose to morphine. medsafe.govt.nzsonicgenetics.com.au The majority of people fall into this category. medsafe.govt.nz

Ultrarapid Metabolizers (UMs): UMs have multiple copies of the CYP2D6 gene, leading to increased enzyme activity. nih.gov They metabolize codeine to morphine more rapidly and completely, which can result in higher-than-expected morphine levels and an increased risk of toxicity, even at standard doses. pharmaceutical-journal.comnih.gov The prevalence of UMs varies among ethnic groups, with higher rates observed in populations from Spain, Italy, Greece, Africa, and the Middle East. www.gov.uk

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has established guidelines for codeine therapy based on CYP2D6 genotype to help guide clinical decision-making. cpicpgx.org

Table 1: CYP2D6 Phenotypes and Their Impact on Codeine Metabolism

| Phenotype | Genotype Description | Impact on Codeine Metabolism | Clinical Consequence |

|---|---|---|---|

| Poor Metabolizer (PM) | Two non-functional alleles | Significantly reduced or absent conversion of codeine to morphine. nih.gov | Lack of analgesic effect. nih.gov |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Reduced conversion of codeine to morphine. sonicgenetics.com.au | May experience reduced analgesia. |

| Extensive Metabolizer (EM) | At least one fully functional allele. pharmgkb.org | Normal conversion of codeine to morphine (5-15%). medsafe.govt.nzsonicgenetics.com.au | Expected analgesic response. |

| Ultrarapid Metabolizer (UM) | Multiple copies of functional alleles. nih.gov | Increased and more rapid conversion of codeine to morphine. pharmaceutical-journal.comnih.gov | Increased risk of morphine toxicity. nih.gov |

Investigation of UGT2B7 Polymorphisms and Their Influence on Glucuronidation

The influence of genetic polymorphisms in UGT2B7 on codeine glucuronidation has also been a subject of research, although the findings have been less conclusive compared to CYP2D6. pharmgkb.org The most studied single nucleotide polymorphism is UGT2B72 (H268Y). pharmgkb.orgnih.gov

Some studies have suggested that variations in UGT2B7 could affect codeine and morphine metabolism, but these results have not been consistently reproduced across different studies. nih.gov For instance, one study found that the UGT2B72 polymorphism did not have a significant effect on the glucuronidation of codeine in human liver microsomes. nih.gov Another study reported that patients with the UGT2B72 (rs7439366) TT genotype had a reduced requirement for codeine. mdpi.com However, other research has shown that morphine glucuronide-to-morphine plasma ratios were not affected by the UGT2B7 H268Y polymorphism in cancer patients. oup.com The conflicting evidence indicates that further research is necessary to fully understand the clinical impact of UGT2B7 genetic variants on codeine metabolism. pharmgkb.org

Table 2: Investigated UGT2B7 Polymorphisms and Codeine Metabolism

| Polymorphism | Reported Influence on Codeine/Morphine Glucuronidation | Source Findings |

|---|

| UGT2B7*2 (H268Y) | Conflicting evidence. Some studies show no effect on codeine glucuronidation in vitro. nih.gov | One study noted a reduced need for codeine in patients with the TT genotype of rs7439366. mdpi.com Other studies found no impact on morphine metabolism. pharmgkb.orgoup.com |

Understanding the Role of Genetic Variants in Inter-individual Variability of Codeine Metabolism

The metabolism of codeine is significantly influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. mdpi.comnps.org.au This genetic variability is a primary determinant of the wide inter-individual differences observed in the pharmacokinetic and pharmacodynamic response to codeine. nps.org.aupainphysicianjournal.com

Codeine itself is a prodrug with weak affinity for the µ-opioid receptor. nps.org.aufrontiersin.org Its analgesic effect is primarily dependent on its conversion to morphine, a reaction catalyzed by CYP2D6. mdpi.comnps.org.au The CYP2D6 gene is highly polymorphic, with over 170 known haplotypes that can affect its metabolic activity. hee.nhs.uk Based on their CYP2D6 genotype, individuals can be categorized into distinct metabolizer phenotypes:

Poor Metabolizers (PMs): These individuals possess two non-functional copies of the CYP2D6 gene. painphysicianjournal.com Consequently, they are unable to efficiently convert codeine to morphine, leading to a lack of analgesic effect. mdpi.commedsafe.govt.nz Approximately 5-10% of Caucasians are PMs. painphysicianjournal.comdovepress.com

Intermediate Metabolizers (IMs): IMs have either two alleles with decreased function or one functional and one non-functional allele. nih.gov This results in reduced conversion of codeine to morphine, which may lead to diminished pain relief. nih.gov

Extensive (Normal) Metabolizers (EMs): EMs have two fully functional copies of the CYP2D6 gene and represent the typical metabolic capacity. medsafe.govt.nz They convert approximately 5-15% of a codeine dose to morphine. medsafe.govt.nz

Ultrarapid Metabolizers (UMs): UMs carry multiple functional copies of the CYP2D6 gene, leading to accelerated and excessive conversion of codeine to morphine. dovepress.compharmgkb.org This can result in higher than expected morphine concentrations, increasing the risk of toxicity. medsafe.govt.nz

The rate of CYP2D6-mediated metabolism can vary by at least 60-fold between individuals due to these genetic differences. mdpi.com This has significant clinical implications, as PMs may not achieve pain relief, while UMs are at a higher risk for adverse effects. mdpi.comdovepress.com

The table below summarizes the different CYP2D6 metabolizer phenotypes and their associated characteristics:

| Metabolizer Phenotype | Genotype | Consequence for Codeine Metabolism |

| Poor Metabolizer (PM) | Two non-functional alleles | Inability to efficiently convert codeine to morphine, leading to a lack of analgesic effect. mdpi.commedsafe.govt.nz |

| Intermediate Metabolizer (IM) | One decreased-function and one no-function allele, or two decreased-function alleles | Reduced conversion of codeine to morphine, potentially resulting in decreased analgesia. nih.gov |

| Extensive (Normal) Metabolizer (EM) | Two functional alleles | Normal conversion of codeine to morphine. medsafe.govt.nz |

| Ultrarapid Metabolizer (UM) | Multiple functional gene copies | Accelerated and excessive conversion of codeine to morphine, increasing the risk of toxicity. medsafe.govt.nzdovepress.compharmgkb.org |

While CYP2D6 is the most studied gene, other enzymes are also involved in codeine metabolism. Approximately 70-80% of codeine is metabolized by UGT2B7 and UGT2B4 to codeine-6-glucuronide. frontiersin.org CYP3A4 is responsible for the N-demethylation of about 5-15% of codeine to norcodeine. frontiersin.org While variations in the UGT2B7 gene have been investigated for their potential impact on codeine metabolism, the results have not been consistently reproducible across studies. nih.gov Similarly, while over 200 variants of the OPRM1 gene, which encodes the µ-opioid receptor, are known, there is currently insufficient evidence to link them to clinically actionable differences in response to codeine. nih.gov

Transporter-Mediated Clearance and Distribution of Codeine and its Metabolites

The clearance and distribution of codeine and its metabolites are influenced by various drug transporters. pharmgkb.org One of the most significant of these is P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. nih.govtg.org.au P-gp is expressed in various tissues, including the blood-brain barrier, where it actively transports substrates out of the brain. tg.org.aunih.gov

Research indicates that while codeine can stimulate P-gp's ATPase activity, it is not significantly effluxed by this transporter. nih.gov This suggests that codeine has a higher passive permeability across biological membranes, which limits the impact of P-gp on its transport. nih.gov In contrast, morphine, the active metabolite of codeine, is a known substrate of P-gp. nih.gov This means that P-gp actively pumps morphine out of the brain, which can limit its central nervous system effects. nih.gov

The interaction of codeine and its metabolites with transporters like P-gp can have several implications:

Blood-Brain Barrier Penetration: The fact that codeine is not a major P-gp substrate allows it to cross the blood-brain barrier more readily than morphine. nih.govnih.gov Once in the brain, it can be converted to morphine, contributing to its analgesic effect.

Drug-Drug Interactions: Co-administration of drugs that inhibit P-gp can potentially alter the distribution of morphine. tg.org.au For example, a P-gp inhibitor could increase morphine concentrations in the brain.

Metabolite Clearance: Transporters are also involved in the clearance of codeine's other metabolites, such as codeine-6-glucuronide. pharmgkb.org

It is important to note that some of the evidence for the role of transporters in codeine and morphine pharmacokinetics comes from animal studies, and the direct translation to humans may vary. pharmgkb.orgwikipathways.org

The following table outlines the interaction of codeine and its primary active metabolite with the P-glycoprotein transporter:

| Compound | P-gp Substrate Activity | Implication |

| Codeine | Not a significant substrate; stimulates ATPase activity. nih.gov | Higher passive permeability allows for easier crossing of the blood-brain barrier. nih.gov |

| Morphine | Is a substrate. nih.gov | Actively effluxed from the brain, which can limit its central nervous system concentrations and effects. nih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling in Codeine Metabolism Research

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.orgnih.gov These models integrate physiological and anatomical data with drug-specific physicochemical properties to predict drug concentrations in various tissues and organs over time. frontiersin.orgnih.gov

In the context of codeine hydrobromide, PBPK modeling has proven to be particularly valuable for several reasons:

Investigating the Impact of Genetic Polymorphisms: PBPK models can be tailored to different CYP2D6 phenotypes (PM, IM, EM, UM) by adjusting the enzyme kinetic parameters (such as Kcat). frontiersin.orgresearchgate.netnih.gov This allows researchers to simulate and predict how genetic variations in CYP2D6 will affect the pharmacokinetics of codeine and the formation of its active metabolite, morphine, in different patient populations. frontiersin.orgresearchgate.netnih.gov

Predicting Drug Exposure: Studies using PBPK models have successfully predicted the disposition of codeine and morphine in individuals with different CYP2D6 genotypes. frontiersin.orgresearchgate.netnih.gov For instance, one study predicted that compared to extensive metabolizers (EMs), the area under the curve (AUC) for morphine would be 98.6% lower in poor metabolizers (PMs), 60.84% lower in intermediate metabolizers (IMs), and 73.43% higher in ultrarapid metabolizers (UMs). frontiersin.orgresearchgate.netnih.gov

Exploring Drug-Drug Interactions: PBPK models can be used to predict the effect of co-administered drugs that inhibit or induce metabolic enzymes like CYP3A4 or transporters, on the pharmacokinetics of codeine and its metabolites. frontiersin.orgpage-meeting.org

Informing Dosing Strategies: By simulating different scenarios, PBPK modeling can help in exploring safe and effective dosing regimens for individuals with different genetic makeups, although it does not provide definitive dosage recommendations. frontiersin.orgresearchgate.netnih.gov

A typical whole-body PBPK model for codeine includes multiple tissue compartments connected by blood flow. frontiersin.orgnih.gov The liver is a key organ in these models, as it is the primary site of codeine metabolism by CYP2D6, CYP3A4, and UGT2B7. frontiersin.orgnih.gov The accuracy of these models is validated by comparing the predicted pharmacokinetic parameters with observed clinical data. frontiersin.orgresearchgate.netnih.gov While PBPK models for codeine have shown good predictive performance, with a high percentage of predicted concentrations falling within a two-fold error range of observed values, the fit for its metabolite morphine has sometimes been less precise. frontiersin.orgnih.gov

The table below provides an example of how PBPK modeling can predict the relative exposure to morphine in different CYP2D6 phenotypes compared to extensive metabolizers.

| CYP2D6 Phenotype | Predicted Change in Morphine AUC₀-∞ Compared to EMs |

| Poor Metabolizer (PM) | 98.6% lower. frontiersin.orgresearchgate.netnih.gov |

| Intermediate Metabolizer (IM) | 60.84% lower. frontiersin.orgresearchgate.netnih.gov |

| Ultrarapid Metabolizer (UM) | 73.43% higher. frontiersin.orgresearchgate.netnih.gov |

Preclinical Research Methodologies for Codeine Hydrobromide

In Vitro Models for Receptor Binding and Cellular Signaling Studies

In vitro models are essential for elucidating the direct interactions of codeine hydrobromide with its molecular targets and the subsequent cellular responses. These assays provide foundational data on the compound's affinity and efficacy at specific receptors.

Radioligand binding assays are a primary tool for determining the affinity of codeine for various opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) opioid receptors. mdpi.comresearchgate.net These experiments typically utilize membrane homogenates from rat or guinea pig brains, which are rich in these receptors. mdpi.comresearchgate.net In these assays, a radiolabeled ligand with known high affinity for a specific receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound, in this case, codeine. The ability of codeine to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated. Studies have shown that codeine has a weaker affinity for opioid receptors compared to morphine. mdpi.com

Cellular signaling studies, such as the [³⁵S]GTPγS binding assay, are employed to assess the functional activity of codeine at the receptor level. mdpi.com This assay measures the activation of G-proteins, a key step in the signaling cascade following opioid receptor activation. drugbank.com When an agonist binds to the receptor, it promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit. The amount of bound [³⁵S]GTPγS is then quantified to determine the agonist efficacy of the compound. Research indicates that codeine itself does not significantly alter basal G-protein activity, suggesting it has low intrinsic efficacy. mdpi.com The effects of codeine are largely attributed to its metabolism to morphine. drugbank.comservice.gov.uk

Table 1: In Vitro Receptor Binding and Signaling Assays for Codeine This table is interactive. Users can sort columns by clicking on the headers.

| Assay Type | Purpose | Typical Biological System | Key Finding for Codeine |

|---|---|---|---|

| Radioligand Binding Assay | Determines binding affinity to opioid receptors. | Rat/Guinea Pig Brain Membranes | Weaker affinity for opioid receptors compared to morphine. mdpi.com |

| [³⁵S]GTPγS Binding Assay | Measures G-protein activation (functional efficacy). | Rat/Guinea Pig Brain Membranes | Low intrinsic efficacy; does not significantly activate G-proteins on its own. mdpi.com |

In Vitro Metabolic Stability and Metabolite Profiling Assays

Understanding the metabolic fate of this compound is critical, as its metabolites are primarily responsible for its pharmacological activity. In vitro metabolic stability and metabolite profiling assays are used to identify the enzymes involved in its biotransformation and to characterize the resulting metabolites.

The primary site of codeine metabolism is the liver. mdpi.comdrugbank.com In vitro systems such as human liver microsomes (HLM) and cDNA-expressed cytochrome P450 (CYP) enzymes are commonly used to study its metabolic stability. srce.hrresearchgate.net These assays involve incubating codeine with the enzyme source and a necessary cofactor, NADPH, and then analyzing the disappearance of the parent compound over time. srce.hr This provides data on the compound's intrinsic clearance and in vitro half-life. srce.hr

Metabolite profiling is often conducted in parallel with stability assays. Following incubation, the reaction mixture is analyzed using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to separate and identify the metabolites formed. srce.hr The major metabolic pathways for codeine are O-demethylation to morphine, which is catalyzed primarily by the CYP2D6 enzyme, and N-demethylation to norcodeine, mediated by CYP3A4. mdpi.comwikipedia.org A significant portion of codeine is also conjugated with glucuronic acid to form codeine-6-glucuronide (B1240514). mdpi.comdrugbank.com

Animal Models in Pharmacokinetic and Pharmacodynamic Investigations

Animal models are indispensable for studying the integrated pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound in a living organism. veteriankey.combiotechfarm.co.il

Strategic Selection of Appropriate Animal Species and Strains for Specific Research Questions

The choice of animal model is a critical decision in preclinical research. For opioid research, rodents (rats and mice) are the most commonly used species due to their well-characterized genetics, availability, and the wealth of historical data. taconic.com However, there are known differences in opioid receptor distribution and subtypes between rodents and humans. nih.gov Non-human primates have opioid receptor characteristics that are more similar to humans, making them a valuable, albeit less frequently used, model for certain research questions. nih.gov The selection of a particular species or strain often depends on the specific aspect of the drug's effect being investigated, such as its rewarding properties or its potential for causing respiratory depression. taconic.comnih.gov For instance, some inbred mouse strains show different preferences for morphine, highlighting the importance of genetic background in addiction studies. taconic.com In some cases, dogs have also been used to study the pharmacokinetics of codeine. nih.gov

Methodologies for Assessing Compound Distribution, Metabolism, and Elimination in Preclinical Species

Pharmacokinetic studies in animals aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. veteriankey.com These studies typically involve administering the compound to the selected animal species via a specific route (e.g., oral, intravenous) and then collecting biological samples such as blood, plasma, urine, and feces at various time points. biotechfarm.co.ileuropa.eu

To assess the distribution of the compound, tissue samples can be collected after euthanasia to determine the concentration of the drug and its metabolites in different organs. europa.eu The metabolism of codeine in vivo is investigated by analyzing the collected biological fluids for the presence of metabolites identified in the in vitro assays. europa.eu The elimination of the drug and its metabolites is determined by measuring their concentrations in urine and feces over time. biotechfarm.co.il Radiolabeled compounds are often used in these studies to facilitate the tracking of all drug-related material. vichsec.org

Bioanalytical Techniques for Preclinical Sample Analysis

Accurate and sensitive bioanalytical methods are crucial for quantifying codeine and its metabolites in the complex biological matrices collected during preclinical studies. mdpi.com

Various analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) is a widely used separation technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. mdpi.comnih.govoup.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for its high sensitivity and specificity, though it often requires a derivatization step to make the analytes more volatile. mdpi.compsu.edu

Sample preparation is a critical step to extract the analytes of interest from the biological matrix and remove interfering substances. mdpi.combrieflands.com Common techniques include liquid-liquid extraction and solid-phase extraction. brieflands.comuc.ptnih.gov The choice of analytical method depends on factors such as the required sensitivity, the specific analytes to be measured, and the nature of the biological sample. mdpi.com For instance, methods have been developed for the simultaneous determination of codeine and its major metabolite, morphine, in blood and urine. nih.govoup.com

Table 2: Bioanalytical Techniques for Codeine Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Technique | Detector | Common Sample Types | Key Features |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, MS | Plasma, Urine | Versatile, widely used for quantification. mdpi.comnih.govoup.com |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Blood, Urine | High sensitivity and specificity; often requires derivatization. mdpi.compsu.edu |

Advanced Analytical Methodologies for Codeine Hydrobromide and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of codeine and its metabolites, enabling their separation from complex matrices and from each other. High-performance liquid chromatography and gas chromatography are the most predominantly utilized chromatographic methods.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of codeine and its metabolites due to its applicability to non-volatile and thermally labile compounds, often eliminating the need for derivatization. mdpi.com The separation can be achieved using various stationary phases, with reversed-phase systems employing C18 or C8 columns being commonly reported for the determination of codeine and its active metabolites in pharmaceutical dosage forms and biological samples. mdpi.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been effectively used. For instance, a Coresep 100 mixed-mode column can retain and separate codeine, which is a hydrophobic and basic compound, through a combination of reversed-phase and cation-exchange interactions. helixchrom.comhelixchrom.com

A key aspect of HPLC analysis is the choice of detector, which significantly influences the sensitivity and selectivity of the method. A variety of detectors have been successfully coupled with HPLC for codeine analysis:

UV-Visible (UV-Vis) Detection: Codeine possesses a chromophore that allows for its detection using UV spectrophotometry. nih.gov The absorbance of codeine is often measured at around 284 nm. nih.gov This method is compatible with various HPLC setups and is widely used for routine analysis. helixchrom.com

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making it a powerful tool for the definitive identification and quantification of codeine and its metabolites in complex matrices like oral fluid, urine, and plasma. rti.orgnih.govnih.govspringernature.com

Electrochemical Detection (ECD): This technique offers high sensitivity for the determination of electroactive compounds like codeine and its metabolites, morphine and norcodeine. tandfonline.com An HPLC method with electrochemical detection has been developed for the simultaneous determination of these compounds in plasma. tandfonline.com

Other Detectors: Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are also compatible with certain HPLC methods for codeine analysis, particularly with mixed-mode chromatography. helixchrom.com

Table 1: Examples of HPLC Methods for Codeine and Metabolite Analysis

| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|---|

| Codeine, Morphine, Norcodeine | Plasma | 5 µm phenyl | 25 mM phosphate buffer pH 2.8 | Electrochemical Oxidation | tandfonline.com |

| Codeine | - | Coresep 100 (mixed-mode) | 45% ACN with 20 mM AmFm pH 3.0 | UV (275 nm) | helixchrom.com |

| Codeine, Morphine, 6-acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone | Neat oral fluid | - | - | LC-MS/MS | rti.orgoup.com |

| Codeine and metabolites | Urine | - | - | UHPLC-MS | shimadzu.co.kr |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of codeine and its metabolites. nih.gov This technique is frequently employed in forensic toxicology for the confirmation of opiate use. oup.com Due to the relatively low volatility of codeine and its metabolites, a derivatization step is often necessary to convert them into more volatile compounds suitable for GC analysis. oup.com Common derivatization reagents include silylating agents or acid anhydrides. oup.com For instance, propionic anhydride (B1165640) can be used to form stable propionyl esters of the analytes. oup.com

GC-MS methods have been developed for the simultaneous determination of codeine, morphine, and other opioids in various biological matrices, including urine and hair. oup.comoup.comnih.govnih.gov In hair analysis, a highly sensitive GC-positive ion chemical ionization mass spectrometry method has been developed for the quantitative analysis of codeine and morphine. oup.comnih.gov This method involves digestion of the hair sample, solid-phase extraction, and derivatization before analysis. oup.comnih.gov For urine analysis, GC-MS methods often include a hydrolysis step to cleave glucuronide conjugates of the metabolites. oup.com

Table 2: GC-MS Methods for the Analysis of Codeine and its Metabolites

| Analyte(s) | Matrix | Derivatization Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Codeine, Morphine | Human Hair | Not specified | A highly sensitive method capable of detecting 10 pg of codeine and morphine on-column. | oup.comnih.gov |

| Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone | Urine | Propionic anhydride | A procedure for the simultaneous confirmation of seven opiates. | oup.com |

| Codeine, Morphine | Human Urine | Propionic anhydride and pyridine | A sensitive and selective method with a lower limit of quantification of 25 ng/mL. | nih.gov |

| Dihydrocodeine, Codeine, Norcodeine, Morphine, Normorphine, 6-MAM | Urine | Not specified | A rapid and sensitive method for simultaneous analysis. | nih.gov |

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for both the quantitative analysis and the structural characterization of codeine hydrobromide. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and cost-effective method often used in pharmaceutical analysis for the quantification of single compounds. nih.gov The presence of a benzene (B151609) ring in the codeine structure allows it to absorb light in the ultraviolet range. mdpi.com The maximum absorbance of codeine is typically observed at a wavelength of 284 nm. nih.gov

A limitation of direct UV-Vis spectrophotometry is its poor selectivity when analyzing mixtures of compounds with overlapping absorption spectra. nih.gov To overcome this, derivative spectrophotometry can be employed. This technique involves calculating the derivative of the absorption spectrum, which can help to resolve overlapping bands and enable the simultaneous determination of different drugs in a mixture. nih.goviuh.edu.vn For example, a second-derivative UV-Vis spectroscopic method has been validated for the simultaneous determination of paracetamol and caffeine in the presence of codeine. iuh.edu.vn

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides high sensitivity and specificity, making it an essential tool in forensic toxicology and clinical analysis for the identification and quantification of codeine and its metabolites. nih.gov GC-MS and LC-MS are the most common hyphenated techniques used. nih.gov

In GC-MS analysis, after chromatographic separation, the molecules are ionized, and the resulting fragmentation pattern serves as a "fingerprint" for identification. researchgate.net LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing complex biological samples like oral fluid and urine. rti.orgnih.govnih.govspringernature.com LC-MS/MS methods can quantify codeine and its metabolites, including morphine, norcodeine, and hydrocodone, at very low concentrations. nih.gov For instance, a validated LC-MS/MS method for the quantification of seven opioids, including codeine, in neat oral fluid has a calibration range of 1.5-350 ng/mL for codeine. oup.com

Table 3: Mass Spectrometry Applications in Codeine Analysis

| Technique | Analyte(s) | Matrix | Key Features | Reference |

|---|---|---|---|---|

| GC-MS | Codeine, Morphine, 6-Acetylmorphine, and other opioids | Urine, Blood | Provides definitive identification based on characteristic fragmentation patterns. | oup.comoup.com |

| LC-MS/MS | Codeine, Morphine, and other metabolites | Oral Fluid, Urine | High sensitivity and selectivity for quantification in complex biological matrices. | rti.orgnih.govnih.govspringernature.com |

| GC-Positive Ion Chemical Ionization MS | Codeine, Morphine | Human Hair | Highly sensitive method for quantitative analysis. | oup.comnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including codeine. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural assignment of codeine. tandfonline.com

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule.

2D NMR Techniques: More complex 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all ¹H and ¹³C signals in the codeine molecule. tandfonline.com These techniques enable the complete structural characterization of codeine without relying on arguments based on relative chemical shifts. tandfonline.com

Electrochemical Detection Methods

Electrochemical detection, when coupled with separation techniques like capillary electrophoresis, provides a highly sensitive and selective approach for the analysis of electroactive species such as codeine. mdpi.com This versatility allows for the tuning of assay sensitivity and selectivity through the careful selection of electrode materials and measurement techniques. mdpi.com The potential for miniaturization also opens avenues for portable, on-site analysis. mdpi.com

Capillary Electrophoresis with Electrochemical and Chemiluminescent Detection (CE-ECL, CE-C4D)

Capillary Electrophoresis (CE) has been effectively paired with various detection methods for the analysis of codeine and related alkaloids.

Chemiluminescence (CL) Detection: A robust CE system utilizing tris(2,2′-bipyridyl)ruthenium(II) chemiluminescence detection has been developed for the determination of codeine, 6-methoxycodeine, and thebaine. rsc.org This method is based on the reaction of the analytes with chemically generated tris(2,2′-bipyridyl)ruthenium(III). rsc.org By incorporating a field amplification sample introduction procedure, this methodology achieved low limits of detection (LOD). rsc.org Another CE method employing electrochemiluminescence (ECL) detection used an ionic liquid in the background electrolyte to analyze codeine in plant extracts, demonstrating high sensitivity. mdpi.commdpi.com

Capacitively Coupled Contactless Conductivity Detection (C4D): CE with C4D serves as a powerful alternative for analyzing compounds that are not chromogenic. mdpi.com This technique has been successfully applied to the analysis of codeine in pharmaceutical formulations, alongside other active ingredients like orphenadrine, promethazine, scopolamine, tramadol, and paracetamol. mdpi.com C4D has emerged as an influential detection method for analytes that lack chromogenic or fluorogenic functional groups. nih.govnih.gov

| Method | Co-analytes | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| CE-Chemiluminescence | 6-methoxycodeine, Thebaine | Not Specified | 5 x 10⁻⁸ M | rsc.org |

| CE-ECL | Other bioactive compounds | Plant Extracts | 0.25 µM | mdpi.commdpi.com |

| CE-C4D | Orphenadrine, Promethazine, Scopolamine, Tramadol, Paracetamol | Pharmaceutical Formulations | Not Specified | mdpi.com |

| Microchip CE-Electrochemical Detection | Morphine | Human Urine | 1 µM | nih.gov |

Multivariate Calibration and Chemometric Approaches in Quantitative Analysis

The spectroscopic analysis of codeine in multi-component mixtures is often complicated by severe spectral overlap from other active ingredients and impurities. nih.gov To overcome this challenge, multivariate calibration and chemometric approaches are employed to resolve overlapping signals and enable simultaneous quantification without prior separation steps. mdpi.comnih.gov

Techniques such as Inverse Least-Squares (ILS) and Principal Component Regression (PCR) have been used to analyze ternary mixtures containing codeine phosphate, acetylsalicylic acid, and caffeine. mdpi.com More advanced methods, including Partial Least Squares (PLS-1) and Artificial Neural Networks (ANN), have been applied to the quantitative analysis of complex quaternary mixtures of caffeine, codeine, paracetamol, and the impurity p-aminophenol. nih.gov To enhance the predictive power of these models, variable selection techniques like Genetic Algorithms (GA) can be used to identify the most relevant wavelengths for analysis. nih.gov A comparative study of PLS-1, GA-PLS, and GA-ANN models revealed that the GA-ANN model was superior in resolving the highly overlapped spectra of the four-component mixture. nih.gov

| Chemometric Method | Co-analytes | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Inverse Least-Squares (ILS) | Acetylsalicylic acid, Caffeine | Ternary Mixture | Enabled simultaneous detection without separation. | mdpi.com |

| Principal Component Regression (PCR) | Acetylsalicylic acid, Caffeine | Ternary Mixture | Enabled simultaneous detection without separation. | mdpi.com |

| Partial Least Squares (PLS-1) | Caffeine, Paracetamol, p-aminophenol | Quaternary Mixture / Pharmaceutical Dosage Form | Applied for quantitative analysis of the mixture. | nih.gov |

| Genetic Algorithm - Artificial Neural Network (GA-ANN) | Caffeine, Paracetamol, p-aminophenol | Quaternary Mixture / Pharmaceutical Dosage Form | Demonstrated superior performance in resolving highly overlapped spectra. | nih.gov |

Development of Techniques for Simultaneous Determination of this compound and Related Compounds/Metabolites in Complex Matrices

The need to analyze codeine and its metabolites alongside other drugs of abuse or co-formulated compounds in biological and pharmaceutical samples has driven the development of highly selective and sensitive analytical methods. Chromatographic and electromigration techniques are often the methods of choice for resolving multiple components in a single analysis. mdpi.com

A poly(dimethylsiloxane) (PDMS) microchip electrophoresis system with electrochemical detection was developed for the rapid separation and detection of morphine and codeine in human urine, achieving separation within 140 seconds. nih.gov For more comprehensive screening, an ultra-high-pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method was validated for the simultaneous quantification of xylazine, free morphine, 6-acetylmorphine, codeine, cocaine, and benzoylecgonine in postmortem blood. oup.com This high-throughput method utilizes a small sample volume and has a total run time of 2.5 minutes. oup.com Similarly, high-performance liquid chromatography (HPLC) with dual ultraviolet and fluorescence detection has been used for the simultaneous determination of morphine and codeine in blood and bile. monash.edu

These advanced methods provide the necessary selectivity and sensitivity for accurate quantification in complex matrices, which is essential in clinical and forensic toxicology. monash.edu

| Method | Analytes Determined Simultaneously | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Microchip CE-Electrochemical Detection | Codeine, Morphine | Human Urine | LOD: 1 µM (Codeine), 0.2 µM (Morphine) | nih.gov |

| UPLC-MS/MS | Codeine, Xylazine, Free Morphine, 6-acetylmorphine, Cocaine, Benzoylecgonine | Postmortem Blood | LOD: 10 ng/mL | oup.com |

| HPLC with UV and Fluorescence Detection | Codeine, Morphine | Blood and Bile | Linearity from 0.10 mg/L (Blood), 5.0 mg/L (Bile) | monash.edu |

| GA-ANN Spectrophotometry | Codeine, Caffeine, Paracetamol, p-aminophenol | Pharmaceutical Dosage Form | Not Specified | nih.gov |

Future Directions and Emerging Research Areas in Codeine Hydrobromide Science

Exploration of Novel and Sustainable Synthetic Pathways for Codeine and its Hydrobromide Salt

The traditional synthesis of codeine, and by extension its hydrobromide salt, relies on the extraction of morphine from the opium poppy, followed by a chemical methylation process. While effective, this method is subject to the variability of agricultural production and can involve complex purification steps. Recognizing these limitations, researchers are actively investigating novel and more sustainable synthetic pathways.

One promising area of research is the development of electrochemical methods. For instance, a catalyst- and reagent-free electrochemical procedure for the N-demethylation of 14-hydroxy opioids has been developed, which is a critical step in creating certain opioid antagonists. acs.org This approach, based on the anodic oxidation of the tertiary amine, offers a more environmentally friendly and cost-efficient alternative to traditional methods that often use hazardous chemicals. acs.org

Furthermore, advancements in biosynthesis are opening new doors. The biosynthesis of morphinan (B1239233) alkaloids in the opium poppy involves a series of enzymatic reactions. mdpi.com Understanding and harnessing these natural pathways could lead to the development of engineered microorganisms or plant cell cultures capable of producing codeine directly, bypassing the need for extensive chemical synthesis. Research into the enzymes involved, such as codeinone (B1234495) reductase which converts codeinone to codeine, is crucial for these bio-inspired synthetic routes. mdpi.com These innovative approaches aim to create more efficient, sustainable, and controlled methods for producing codeine and its hydrobromide salt.

Design and Synthesis of New Hydrobromide Derivatives with Tailored Pharmacological Properties and Reduced Liabilities

The field of medicinal chemistry is continuously striving to design and synthesize new molecules with improved therapeutic profiles. In the context of codeine hydrobromide, this involves creating derivatives that possess desirable pharmacological properties while minimizing unwanted side effects.

Researchers are exploring the synthesis of novel scaffolds and building blocks to create derivatives with unique structures and activities. unife.it This rational drug design approach leverages an understanding of structure-activity relationships (SAR) to modify the codeine molecule in ways that enhance its interaction with specific receptors or alter its metabolic fate. ojp.govmdpi.com For example, modifications to the C-ring of the morphinan structure have been a historical focus of research, leading to the development of various semisynthetic compounds. mdpi.com

The goal is to develop derivatives with tailored properties, such as increased selectivity for the μ-opioid receptor to enhance analgesic effects, or altered metabolic pathways to reduce the influence of genetic variations in enzymes like CYP2D6. The synthesis of these new hydrobromide derivatives often involves multi-step chemical processes, starting from codeine or related morphinan alkaloids. nih.govacs.orgfrontiersin.org The resulting compounds are then subjected to rigorous pharmacological evaluation to determine their potency, efficacy, and potential liabilities. ojp.gov

Advancements in Pharmacogenomic Research for Personalized Understanding of Codeine Response

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a rapidly advancing field with significant implications for codeine therapy. bps.ac.ukcps.ca It is well-established that the analgesic effect of codeine is largely dependent on its conversion to morphine by the cytochrome P450 enzyme CYP2D6. uspharmacist.comwikipedia.org Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to significant differences in how individuals metabolize codeine. incitehealth.com

CYP2D6 Phenotypes and Their Impact on Codeine Metabolism:

| Phenotype | Description | Impact on Codeine Metabolism |

| Poor Metabolizers | Carry two non-functional copies of the CYP2D6 gene. wolterskluwer.com | Greatly reduced conversion of codeine to morphine, leading to decreased analgesia. uspharmacist.com |

| Intermediate Metabolizers | Have one reduced-function and one non-functional allele, or two reduced-function alleles. | Slower than normal metabolism of codeine to morphine. |

| Normal Metabolizers | Possess two fully functional copies of the CYP2D6 gene. | "Normal" rate of codeine to morphine conversion. |

| Ultrarapid Metabolizers | Have multiple copies of the CYP2D6 gene. wolterskluwer.com | Rapid and increased formation of morphine, leading to a higher risk of toxicity. uspharmacist.com |

This table summarizes the different CYP2D6 metabolizer phenotypes and their general impact on the metabolism of codeine.

This genetic variability explains why some individuals experience little to no pain relief from codeine, while others may experience adverse effects even at standard doses. bps.ac.ukuspharmacist.com Advancements in pharmacogenomic testing allow for the identification of an individual's CYP2D6 genotype, enabling a more personalized approach to pain management. incitehealth.com The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines that provide recommendations for codeine use based on an individual's CYP2D6 genotype. wolterskluwer.com Future research in this area will likely focus on identifying other genetic factors that influence codeine response and integrating this information into clinical practice to optimize therapeutic outcomes and minimize risks. uspharmacist.comincitehealth.com

Application of Computational Chemistry and Molecular Modeling for Predictive Research on this compound (e.g., receptor interactions, metabolic fate)

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and research, offering powerful methods to predict and understand the behavior of molecules like this compound at an atomic level. bioscipublisher.comresearchgate.net These computational approaches can significantly accelerate the research process by providing insights that are often difficult or time-consuming to obtain through experimental methods alone. longdom.orgnih.gov

One of the key applications of these techniques is in studying the interaction of codeine and its metabolites with their biological targets, primarily the μ-opioid receptor. longdom.org Molecular docking simulations can predict the binding orientation and affinity of a ligand to a receptor, helping to explain its pharmacological activity. researchgate.netlongdom.org This information is invaluable for the rational design of new derivatives with improved binding characteristics.

Furthermore, computational methods are being used to predict the metabolic fate of this compound. nih.gov By modeling the interactions between codeine and metabolic enzymes like CYP2D6, researchers can gain a better understanding of how genetic variations in these enzymes affect the metabolism of the drug. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new derivatives based on their chemical structure. longdom.orgnih.gov The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational tools, enabling the rapid screening of large virtual libraries of compounds. bioscipublisher.com

A combination of experimental techniques and computational modeling has been used to understand hydrate (B1144303) formation in morphinane compounds, including this compound. acs.org This research provides valuable information on the solid-state properties of these pharmaceutical compounds. acs.org

Elucidating the Role of Codeine and its Metabolites in Endogenous Opioid Systems and Neuromodulation

The effects of codeine are mediated through its interaction with the body's endogenous opioid system. This complex system plays a crucial role in regulating pain, mood, and other physiological processes. nih.gov While it is known that codeine acts as a prodrug, with its primary analgesic effects being attributed to its metabolite morphine, there is ongoing research to fully elucidate the roles of codeine itself and its various metabolites in neuromodulation. wikipedia.orgaditum.org

Codeine and its active metabolite, morphine, exert their effects by binding to and activating μ-opioid receptors. wikipedia.orgdrugbank.com This activation leads to a cascade of intracellular signaling events that ultimately inhibit the transmission of pain signals. wikipedia.org Interestingly, research suggests that codeine itself may have a role as an endogenous compound, potentially acting as a neurotransmitter or neuromodulator in the central nervous system. wikipedia.org

Furthermore, the interaction between exogenous opioids like codeine and the endogenous opioid system is reciprocal. The administration of exogenous opioids can stimulate the release of endogenous opioid peptides. ohsu.edu This interplay is complex and not yet fully understood. Future research will likely focus on further unraveling the intricate mechanisms by which codeine and its metabolites modulate the endogenous opioid system, which could lead to a better understanding of their therapeutic effects and the development of more targeted pain management strategies. nih.govaditum.org

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing codeine hydrobromide?

Answer:

Synthesis of this compound typically involves reacting codeine freebase with hydrobromic acid (HBr) under controlled conditions. Key steps include:

- Purification : Recrystallization from ethanol or water-ethanol mixtures to isolate the salt.

- Characterization :

- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm structural integrity and protonation sites .

- Chromatography : HPLC with UV detection to assess purity (>98% by USP standards) .

- Elemental Analysis : Verify stoichiometry (C₁₈H₂₁NO₃·HBr) via combustion analysis .

Basic research should prioritize reproducibility by documenting reaction parameters (temperature, solvent ratios) and validation against pharmacopeial monographs (e.g., USP-NF) .

Advanced: How can researchers optimize this compound’s pharmacokinetic profile for targeted CNS delivery?

Answer:

Advanced studies may explore:

- Formulation Design : Lipid-based nanoparticles or prodrug strategies to enhance blood-brain barrier permeability.

- In Vitro/In Vivo Models :

- Bioanalytical Methods : LC-MS/MS for quantifying plasma and tissue concentrations with high sensitivity .

Comparative studies against other salts (e.g., codeine phosphate) can elucidate hydrobromide-specific bioavailability .

Basic vs. Advanced: How do receptor binding assays differ from molecular docking studies in analyzing this compound’s opioid activity?

Answer:

- Basic (Experimental) :

- Advanced (Computational) :

How should researchers resolve contradictions in reported pharmacological data (e.g., efficacy vs. side effects)?

Answer:

- Systematic Review : Meta-analyze preclinical/clinical data using PRISMA guidelines to identify bias or heterogeneity .

- Sensitivity Analysis : Stratify studies by dose, formulation, or patient demographics (e.g., CYP2D6 metabolizer status) .

- Mechanistic Studies : Conduct knock-in/knockout animal models to isolate opioid receptor subtypes mediating adverse effects .

What ethical guidelines apply to in vivo studies of this compound’s abuse potential?

Answer:

- Protocol Design : Adhere to IACUC/IRB standards for analgesia testing (e.g., tail-flick assay), including humane endpoints and anesthesia protocols .

- Addiction Models : Use conditioned place preference (CPP) or self-administration paradigms with strict monitoring for withdrawal symptoms .

- Data Transparency : Report negative outcomes (e.g., lack of dose-response) to avoid publication bias .

How can stability studies evaluate this compound’s compatibility in multi-drug formulations?

Answer:

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .

- Forced Degradation : Expose to acidic/alkaline conditions to identify hydrolysis byproducts (e.g., demethylated codeine) .

- USP Compliance : Validate methods against monographs for related opioid salts (e.g., promethazine hydrobromide/codeine syrup) .

When should qualitative vs. quantitative methods be prioritized in clinical studies?

Answer:

- Quantitative : Use pharmacokinetic sampling (AUC, Cₘₐₓ) for bioavailability studies .

- Qualitative : Semi-structured interviews to explore patient-reported outcomes (e.g., pain relief satisfaction) .

- Mixed-Methods : Combine LC-MS/MS data with thematic analysis of patient diaries for holistic insights .

How can cross-disciplinary approaches enhance this compound research?

Answer:

- Pharmacology + Computational Chemistry : Validate docking predictions with in vitro binding data .

- Analytical Chemistry + Regulatory Science : Align impurity profiling with ICH Q3A/B guidelines for FDA submissions .

- Ethnography + Toxicology : Investigate cultural factors influencing opioid misuse in longitudinal cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.